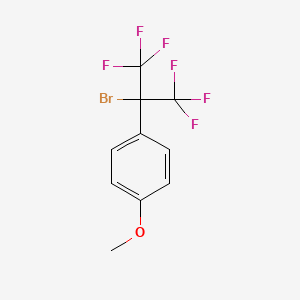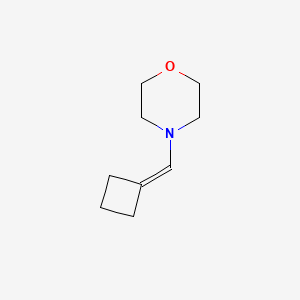
Morpholine, 4-(cyclobutylidenemethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(cyclobutylidenemethyl)- is an organic compound with the chemical formula C₉H₁₅NO. This compound features a morpholine ring substituted with a cyclobutylidenemethyl group. Morpholine itself is a heterocyclic amine that contains both amine and ether functional groups, making it a versatile building block in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives, including Morpholine, 4-(cyclobutylidenemethyl)-, typically involves the reaction of 1,2-amino alcohols with various reagents. One common method is the cyclization of amino alcohols using α-haloacid chlorides under basic conditions . Another approach involves the use of aziridines or epoxides as starting materials, which undergo ring-opening reactions to form the morpholine ring .
Industrial Production Methods
Industrial production of morpholine derivatives often employs the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-(cyclobutylidenemethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(cyclobutylidenemethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the production of corrosion inhibitors and surfactants
Wirkmechanismus
The mechanism of action of Morpholine, 4-(cyclobutylidenemethyl)- involves its interaction with various molecular targets. For instance, in antibacterial applications, it can disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death . In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound, used widely in organic synthesis.
4-(Cyclobutylidenemethyl)-morpholine: A closely related derivative with similar chemical properties.
N-Methylmorpholine: Another morpholine derivative with a methyl group substitution.
Uniqueness
Morpholine, 4-(cyclobutylidenemethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
4-(cyclobutylidenemethyl)morpholine |
InChI |
InChI=1S/C9H15NO/c1-2-9(3-1)8-10-4-6-11-7-5-10/h8H,1-7H2 |
InChI-Schlüssel |
QHRCCUVTUODJAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CN2CCOCC2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)
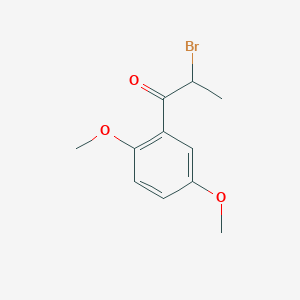
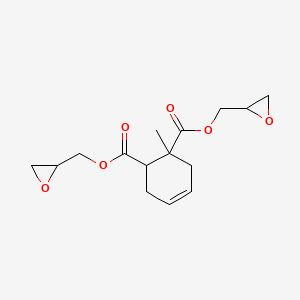
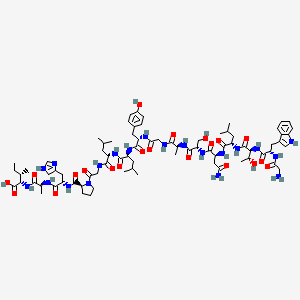
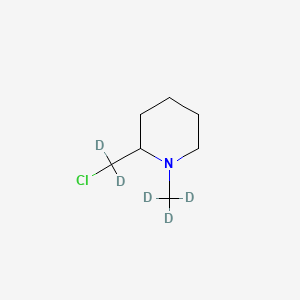
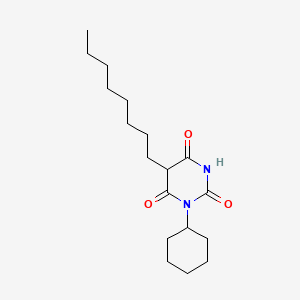
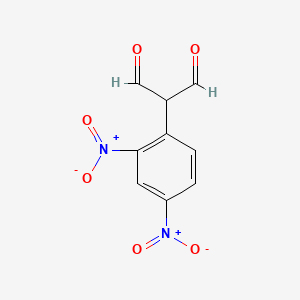
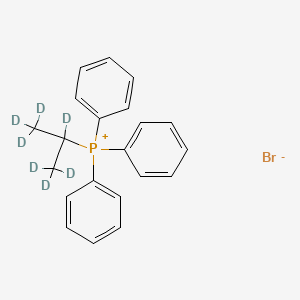

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
